molecular formula C21H15N3O5 B4643740 N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B4643740
M. Wt: 389.4 g/mol
InChI Key: LTSCIUYNCWFNGK-UHFFFAOYSA-N
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Description

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-methoxy-1,3-benzoxazole with 3-aminophenyl-2-nitrobenzamide under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death . In cancer cells, the compound interferes with the cell cycle, inducing apoptosis and inhibiting tumor growth .

Comparison with Similar Compounds

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can be compared with other benzoxazole derivatives, such as:

Properties

IUPAC Name

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-28-15-9-10-19-17(12-15)23-21(29-19)13-5-4-6-14(11-13)22-20(25)16-7-2-3-8-18(16)24(26)27/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSCIUYNCWFNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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